molecular formula C9H13IO B6607589 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 2839157-73-0

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B6607589
CAS No.: 2839157-73-0
M. Wt: 264.10 g/mol
InChI Key: AUBJBPVAULGASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane (IOMH) is a member of the oxabicyclo family of compounds, which are a group of heterocyclic organic compounds containing seven atoms in a ring structure. IOMH is a versatile molecule with a wide range of applications in the scientific and medical fields. It is used in the synthesis of various organic compounds, as a catalyst in the production of polymers, and as a reagent for biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is not fully understood. However, it is believed that this compound acts as an electron donor, donating electrons to molecules or atoms in the vicinity. This electron donation can lead to a variety of reactions, depending on the type of molecule or atom that is being donated to. For example, this compound can be used to form amines, amides, and alcohols through the addition of the iodomethyl group to the 1-ethenyl-7-oxabicyclo[2.2.1]heptane molecule. Additionally, this compound can be used to form polymers, such as polyurethane and polyvinyl acetate, through the catalytic polymerization of monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound may act as an anti-inflammatory agent, reducing inflammation in the body. Furthermore, this compound may act as a modulator of various enzymes and proteins, altering their activity and affecting their function.

Advantages and Limitations for Lab Experiments

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is a versatile molecule with a wide range of applications in the scientific and medical fields. One of the main advantages of using this compound in lab experiments is its stability. This compound is relatively stable and does not decompose easily, making it an ideal reagent for a variety of experiments. Additionally, this compound is relatively non-toxic and can be used safely in a laboratory setting. However, this compound is sensitive to light and heat and must be stored in a dark, cool place to ensure its stability.

Future Directions

The potential applications of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane are vast and varied. It has been suggested that this compound may be used in the synthesis of drugs, as a catalyst for the production of polymers, and as a reagent for biochemical and physiological studies. Additionally, this compound may be used to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of various drugs on the body. Furthermore, this compound may be further explored as an antioxidant and anti-inflammatory agent, as well as a modulator of various enzymes and proteins. Finally, this compound may be used in the development of new materials, such as polymeric materials, for use in a variety of applications.

Synthesis Methods

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is synthesized through a process known as the iodomethylation of 1-ethenyl-7-oxabicyclo[2.2.1]heptane. The reaction involves the addition of an iodomethyl group to the 1-ethenyl-7-oxabicyclo[2.2.1]heptane molecule, resulting in the formation of this compound. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is typically carried out at temperatures between 80 and 120 degrees Celsius.

Scientific Research Applications

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemical and physiological studies. It is used as a reagent in organic synthesis to form various organic compounds, including amines, amides, and alcohols. Additionally, this compound is used as a catalyst in the production of polymers, such as polyurethane and polyvinyl acetate. In biochemical and physiological studies, this compound is used to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of various drugs on the body.

Properties

IUPAC Name

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO/c1-2-8-3-5-9(7-10,11-8)6-4-8/h2H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBJBPVAULGASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CCC(O1)(CC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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